Product packaging for 2-Methylthieno[3,2-b]thiophene(Cat. No.:CAS No. 13393-75-4)

2-Methylthieno[3,2-b]thiophene

Cat. No.: B076589
CAS No.: 13393-75-4
M. Wt: 154.3 g/mol
InChI Key: REFXKVVKFBUOND-UHFFFAOYSA-N
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Description

2-Methylthieno[3,2-b]thiophene is a high-value, fused heteroaromatic building block of significant interest in advanced materials science, particularly in the field of organic electronics. Its rigid, planar structure and extended pi-conjugation system, enhanced by the electron-rich thiophene rings, make it an exceptional precursor for constructing semiconducting polymers and small molecules. Researchers utilize this compound extensively in the development of high-performance Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), where it contributes to improved charge carrier mobility and enhanced device efficiency. The methyl substituent offers a strategic site for further synthetic modification, allowing for fine-tuning of solubility, solid-state packing, and ultimate electronic properties. Its primary research value lies in its ability to form highly ordered, crystalline thin films, which are critical for efficient charge transport. This reagent is essential for investigating structure-property relationships in pi-conjugated systems and for pioneering next-generation electronic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6S2 B076589 2-Methylthieno[3,2-b]thiophene CAS No. 13393-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylthieno[3,2-b]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6S2/c1-5-4-7-6(9-5)2-3-8-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFXKVVKFBUOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158426
Record name Thieno(2,3-b)thiophene, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13393-75-4
Record name Thieno(2,3-b)thiophene, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013393754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-b)thiophene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylthieno 3,2 B Thiophene and Derivatives

Established Synthetic Routes to Thieno[3,2-b]thiophene (B52689) Core Structures

The construction of the thieno[3,2-b]thiophene core is a foundational aspect of synthesizing its derivatives, including the 2-methyl variant. Several established synthetic strategies have been developed to create this fused thiophene (B33073) ring system, primarily relying on cyclization reactions of appropriately substituted thiophene precursors. More efficient syntheses often involve the cyclization of substituted thiophenes. wikipedia.org

Cyclization Reactions in Thieno[3,2-b]thiophene Synthesis

Cyclization reactions are the cornerstone of thieno[3,2-b]thiophene synthesis, involving the formation of the second thiophene ring onto an existing one. These methods vary in their starting materials and reaction conditions, offering different pathways to the desired fused heterocyclic system.

A step-efficient protocol for synthesizing multisubstituted thieno[3,2-b]thiophenes involves the bisulfur or biselenium cyclization of alkynyl diols. nih.govresearchgate.net This method utilizes iodine in combination with sodium thiosulfate (B1220275) (Na₂S₂O₃) or selenium to achieve the cyclization. nih.govresearchgate.net This approach is advantageous due to its ability to generate a variety of substitution patterns on the thieno[3,2-b]thiophene backbone, which is crucial for modifying the functional materials derived from these compounds. nih.gov

A proposed mechanism for the bisulfur cyclization suggests the formation of a trisulfur (B1217805) radical anion (S₃⁻) as a key intermediate. This radical anion adds to the alkyne, initiating a cascade of reactions that ultimately leads to the formation of the fused thiophene ring. nih.gov

Table 1: Examples of Substituted Thieno[3,2-b]thiophenes Synthesized via Bisulfur Cyclization of Alkynyl Diols

Starting Alkynyl DiolReagentsProductYield (%)
2,5-Dimethylhex-3-yne-2,5-diolI₂, Na₂S₂O₃3,6-Dimethylthieno[3,2-b]thiophene (B13901749)Not Specified
Cyclohexyl-substituted alkynyl diolsI₂, Na₂S₂O₃Cyclohexyl-substituted thieno[3,2-b]thiophenesModerate
Aryl-substituted alkynyl diolsI₂, Na₂S₂O₃Aryl-substituted thieno[3,2-b]thiophenes69%
Benzyl-substituted alkynyl diolsI₂, Na₂S₂O₃Triphenyl-substituted thieno[3,2-b]thiophenes77-79%

Data sourced from multiple experimental findings. nih.gov

Another established route to the thieno[3,2-b]thiophene core involves the ring closure of thiophene derivatives bearing a mercaptoacetate (B1236969) group or a related sulfur-containing side chain. This strategy often begins with a 3-substituted thiophene, which is then elaborated to include a side chain capable of intramolecular cyclization.

For instance, a concise, two-step synthesis of 3-alkylthieno[3,2-b]thiophenes has been developed. This method starts with the preparation of 1-(thiophen-3-ylthio)alkan-2-one from 3-bromothiophene (B43185), followed by a ring formation reaction to yield the desired 3-alkylthieno[3,2-b]thiophene. This approach significantly reduces the number of synthetic steps compared to previous four-step methods. rsc.org

The Fiesselmann thiophene synthesis is a powerful tool for constructing thiophene rings and has been adapted for the synthesis of thieno[3,2-b]thiophene derivatives. nih.govwikipedia.org This reaction typically involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgderpharmachemica.com

In the context of thieno[3,2-b]thiophene synthesis, the Fiesselmann reaction can be applied to appropriately substituted chlorothiophene-carboxylates. For example, the condensation of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base like potassium tert-butoxide affords 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates. nih.gov

The mechanism of the Fiesselmann synthesis proceeds through a series of base-catalyzed 1,4-conjugate additions to form a thioacetal. Subsequent treatment with a stronger base leads to the formation of an enolate, which then undergoes an intramolecular Dieckmann condensation to form a ketone. The final steps involve the elimination of a methylthioglycolate group and tautomerization to yield the aromatic 3-hydroxythiophene dicarboxylate. derpharmachemica.com

Table 2: Application of Fiesselmann Synthesis in Preparing Thieno[3,2-b]thiophene Derivatives

Starting MaterialReagentProductYield (%)
Methyl 3-chlorothiophene-2-carboxylatesMethyl thioglycolate, potassium tert-butoxideAryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates41-78%

Data represents a range of yields for various aryl-substituted derivatives. nih.gov

Nucleophilic aromatic substitution (SNAr) reactions provide a versatile route to the thieno[3,2-b]thiophene scaffold. mdpi.com This approach typically involves the reaction of a thiophene substrate bearing a good leaving group, such as a halogen or a nitro group, with a sulfur-containing nucleophile (thiolate). derpharmachemica.commdpi.com

An efficient strategy for constructing thieno[3,2-b]thiophene molecules utilizes 3-nitrothiophenes containing carbonyl fragments at the C-2 and C-5 positions. The reaction of these 3-nitrothiophene-2,5-dicarboxylates with thiols, such as thiophenols, thioglycolates, and 2-mercaptoacetone, in the presence of a base like potassium carbonate (K₂CO₃), proceeds via nucleophilic displacement of the nitro group to form 3-sulfenylthiophene-2,5-dicarboxylates. mdpi.com Subsequent treatment of these intermediates, which possess a -SCH₂CO₂Alk or -SCH₂COMe moiety at the C-3 position, with sodium alcoholates leads to the formation of 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives through a Dieckmann condensation. mdpi.com

Furthermore, the reaction of methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate or 2-mercaptoacetone in the presence of K₂CO₃ can directly yield 2,5-disubstituted thieno[3,2-b]thiophenes. mdpi.com

Table 3: Synthesis of Thieno[3,2-b]thiophene Derivatives via Nucleophilic Aromatic Substitution

3-Nitrothiophene SubstrateThiol ReagentProduct Type
3-Nitrothiophene-2,5-dicarboxylatesThioglycolates, 2-mercaptoacetone2,3,5-Trisubstituted thieno[3,2-b]thiophenes
Methyl 5-formyl-4-nitrothiophene-2-carboxylateMethyl thioglycolate, 2-mercaptoacetone2,5-Disubstituted thieno[3,2-b]thiophenes

This table provides a qualitative summary of the synthetic outcomes. mdpi.com

Rearrangement Reactions Leading to 2-Methylthieno[3,2-b]thiophene

Information regarding specific rearrangement reactions that directly lead to the formation of this compound is not extensively documented in the reviewed literature. The synthesis of this particular isomer and its derivatives predominantly relies on the cyclization strategies outlined above, where the methyl group is introduced via the appropriate choice of starting materials. Further research into novel synthetic methodologies may yet uncover rearrangement pathways to this specific compound.

One-Pot and Step-Efficient Protocols

The demand for greener, more cost-effective, and less time-consuming chemical processes has driven the development of one-pot and step-efficient synthetic routes. These protocols combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates.

A notable step-efficient method involves the cascade cyclization of alkynyl diol derivatives. nih.gov This protocol allows for the synthesis of multisubstituted thieno[3,2-b]thiophenes in moderate to good yields through a bisulfur cyclization process. nih.gov For instance, heating 2,5-dimethyl-3-hexyne-2,5-diol (B86746) with elemental sulfur in an autoclave provides a practical one-pot synthesis for gram quantities of 3,6-dimethylthieno[3,2-b]thiophene, albeit in a moderate yield of 26%. researchgate.net This approach highlights the advantage of step-efficiency for producing functional materials. nih.gov

Another strategy has successfully reduced a previously established four-step synthesis for 3-alkylthieno[3,2-b]thiophenes into a more concise two-step process. rsc.org This improved method proceeds through the preparation of a monoketone, 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene, followed by a ring formation reaction, offering an accessible route to these important building blocks in good yields. rsc.org Additionally, one-pot procedures have been developed for related heterocyclic systems, such as the synthesis of thieno[3,2-d]pyrimidines via C–H activation, demonstrating the broad utility of these efficient approaches. mdpi.com

Table 1. Overview of One-Pot and Step-Efficient Synthetic Protocols for Thieno[3,2-b]thiophene Derivatives
Protocol TypeKey PrecursorsDescriptionKey Advantage(s)Reference
One-Pot Cascade CyclizationAlkynyl diols, Elemental sulfurBisulfur/biselenium cyclization of alkynyl diols yields multisubstituted derivatives.Step-efficiency, access to diverse substitution patterns. nih.gov
One-Pot High-Temperature Reaction2,5-dimethyl-3-hexyne-2,5-diol, Elemental sulfurHeating in an autoclave produces 3,6-dimethylthieno[3,2-b]thiophene.Scalable to gram quantities. researchgate.net
Two-Step Synthesis3-Bromothiophene, 1-bromoalkan-2-oneForms a monoketone intermediate which then undergoes ring closure.Reduces a four-step synthesis to two steps with good yields. rsc.org

Targeted Synthesis of this compound

While many protocols focus on the core thieno[3,2-b]thiophene structure or its symmetrically substituted derivatives, specific methods are required to target particular isomers like this compound.

The synthesis of substituted thieno[3,2-b]thiophenes often begins with a pre-functionalized thiophene ring. nih.govresearchgate.net A common starting material is 3-bromothiophene. nih.govrsc.org A typical multi-step synthesis involves reacting 3-bromothiophene with n-butyllithium, followed by the addition of sulfur powder and an appropriate alkylating agent like methyl bromoacetate. nih.gov Subsequent cyclization, often facilitated by reagents like polyphosphoric acid or phosphorus oxychloride, leads to the formation of the fused ring system. nih.govnih.gov

For the specific synthesis of alkyl-substituted derivatives, alkynyl diols have proven to be effective precursors. nih.gov For example, dialkyl alkynyl diols can be converted into their respective thieno[3,2-b]thiophene products in yields ranging from 59–81% through a process of dehydration and bisulfur cyclization. nih.gov The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•−), which then adds to the alkyne. nih.gov

Optimizing reaction yields and ensuring scalability are critical for the practical application of these compounds. Research has shown that moderate to good yields can be achieved for various substituted thieno[3,2-b]thiophenes. nih.gov For instance, the synthesis of 2,3,4,5-tetramethyl substituted thieno[3,2-b]thiophene from the corresponding alkynyl diol precursor was achieved in a 79% yield. nih.gov

Scalability has been demonstrated in certain one-pot procedures. The synthesis of 3,6-dimethylthieno[3,2-b]thiophene from 2,5-dimethyl-3-hexyne-2,5-diol provides a practical route to "several gram quantities" of the product, which is significant for material science applications where larger amounts of substances are often required. researchgate.net The development of catalytic systems, such as the palladium-catalyzed direct C-H arylation, also contributes to scalability and efficiency, although these are more commonly applied for functionalization rather than the initial synthesis of the core structure. nih.govacs.org

Table 2. Yields of Substituted Thieno[3,2-b]thiophene Derivatives
DerivativeSynthetic MethodYieldReference
3,6-dimethylthieno[3,2-b]thiopheneOne-pot reaction of alkynyl diol with sulfur26% researchgate.net
Various dialkyl thieno[3,2-b]thiophenesCascade cyclization of dialkyl alkynyl diols59-81% nih.gov
2,3,4,5-tetramethylthieno[3,2-b]thiopheneCascade cyclization of corresponding alkynyl diol79% nih.gov
3-alkylthieno[3,2-b]thiophenesTwo-step synthesis from 3-bromothiopheneGood rsc.org

Regioselective Functionalization Approaches for Thieno[3,2-b]thiophene Systems

Beyond the synthesis of the core structure, the ability to selectively introduce functional groups at specific positions (regioselectivity) is crucial for tuning the electronic and physical properties of thieno[3,2-b]thiophene-based materials. The four positions on the thieno[3,2-b]thiophene scaffold (C2, C3, C5, and C6) exhibit different reactivities, which can be exploited for controlled functionalization. nih.govuni-muenchen.de

A powerful technique for this purpose is the direct palladium-catalyzed C-H activation. nih.gov This method allows for the programmed, site-selective arylation of the thieno[3,2-b]thiophene core. nih.gov By using a phosphine-free Pd(OAc)2/KOAc catalyst system, researchers can synthesize mono-, di-, tri-, and even tetra-arylated derivatives. nih.gov The regioselectivity can be controlled by the electronic properties of substituents already present on the molecule. For example, the arylation of a 2-arylthieno[3,2-b]thiophene occurs at the C3 position if the aryl group is electron-withdrawing, but shifts to the C5 position if the group is bulky and electron-donating. nih.gov

Furthermore, a full functionalization of all four positions of the scaffold has been achieved through regioselective metalation techniques. uni-muenchen.de Starting with 2,5-dichlorothieno[3,2-b]thiophene, the 3- and 6-positions can be functionalized via magnesiation. Subsequent regioselective metalation or magnesium insertion allows for the introduction of a wide variety of functional groups at the remaining positions, enabling fine-tuning of the material's properties. uni-muenchen.de

Chemical Reactivity and Derivatization of 2 Methylthieno 3,2 B Thiophene

Electrophilic and Nucleophilic Substitution Reactions on the Thieno[3,2-b]thiophene (B52689) Scaffold

The thieno[3,2-b]thiophene core readily undergoes electrophilic aromatic substitution reactions. Theoretical studies and experimental evidence on related thiophene (B33073) heterocycles indicate that the α-positions (C2 and C5) are the most reactive sites for electrophilic attack due to the higher stability of the resulting intermediates. researchgate.netuoanbar.edu.iq For 2-Methylthieno[3,2-b]thiophene, the C5 position is the most probable site for electrophilic substitution, as the C2 position is already occupied by the methyl group. The methyl group itself is an activating, ortho-para directing group, which would further enhance the reactivity of the C3 position, although substitution at C5 is generally preferred in the unsubstituted thieno[3,2-b]thiophene system.

Nucleophilic aromatic substitution (SNAr) on the thieno[3,2-b]thiophene ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring system. nih.gov For the 2-methyl derivative, introducing such activating groups, for example, a nitro group, via electrophilic substitution would be a prerequisite for subsequent nucleophilic attack. nih.gov The reaction generally proceeds through an addition-elimination mechanism, forming a stable Meisenheimer-like intermediate. uoanbar.edu.iqnih.gov

Bromination and Halogen Dance Reactions for Functionalization

Bromination is a key functionalization strategy for thieno[3,2-b]thiophenes, creating versatile intermediates for subsequent cross-coupling reactions. The use of N-Bromosuccinimide (NBS) is a common method for the selective bromination of thiophene-based systems. acs.org For this compound, monobromination is expected to occur selectively at the C5 position. Further bromination can lead to di- or poly-brominated derivatives. For instance, dibromination of the parent thieno[3,2-b]thiophene can yield the 2,5-dibromo derivative. acs.org

Under basic conditions, brominated thiophenes can undergo a "halogen dance" reaction, which involves the intramolecular migration of the halogen atom. ias.ac.inrsc.org This reaction is typically catalyzed by strong bases like lithium diisopropylamide (LDA) and proceeds through a series of deprotonation and bromine-bridged transition state steps. ias.ac.in This rearrangement can be a powerful tool for accessing isomers that are not directly obtainable through electrophilic halogenation. ias.ac.inresearchgate.net For a brominated derivative of this compound, a halogen dance could potentially move a bromine atom from one position to another, provided a suitable proton is available for abstraction.

Cross-Coupling Strategies for Substitution (e.g., Suzuki, Stille, Negishi)

Halogenated this compound derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki Coupling: This reaction pairs a boronic acid or ester with a halide under palladium catalysis. It is widely used to form carbon-carbon bonds, for instance, in the synthesis of biaryl compounds. mdpi.comrsc.org

Stille Coupling: This method utilizes organostannanes (stannyl derivatives) as coupling partners for organic halides. acs.orgjcu.edu.au It has been successfully employed for creating oligomers and polymers based on thienothiophene units. acs.orgrsc.org

Negishi Coupling: This reaction involves the use of organozinc reagents, which are known for their high reactivity and functional group tolerance.

These cross-coupling strategies are fundamental in materials science for constructing complex conjugated molecules from simpler thienothiophene building blocks. jcu.edu.aursc.org

Direct C-H activation has emerged as a powerful alternative to traditional cross-coupling reactions for arylating heterocycles. nih.gov For the thieno[3,2-b]thiophene scaffold, site-selective palladium-catalyzed arylation can be achieved with various aryl bromides. nih.govresearchgate.net The regioselectivity of these reactions is often dictated by the electronic and steric properties of the substituents already present on the ring. nih.govresearchgate.net For instance, in 2-arylthieno[3,2-b]thiophenes, subsequent arylation can be directed to either the C3 or C5 position depending on the nature of the aryl group. nih.govresearchgate.net This allows for programmed, sequential arylations to build up multi-arylated structures. researchgate.netresearchgate.net A similar strategy could be applied to this compound to introduce various alkyl and aryl groups at specific positions, further tuning its electronic properties.

In the synthesis of oligomers and polymers for organic electronics, "end-capping" is a crucial strategy to modify the material's properties. End-capping involves attaching specific functional groups to the termini of the conjugated backbone. acs.org These groups can influence solubility, solid-state packing, and the electronic energy levels (HOMO/LUMO) of the material. nih.gov For oligomers based on this compound, various end-capping groups, such as phenyl or other thienyl units, can be introduced via cross-coupling reactions. acs.orgnih.gov This functionalization is critical for optimizing the performance of organic field-effect transistors (OFETs) and other electronic devices. nih.gov

Oxidation and Reduction Pathways

The sulfur atoms in the thieno[3,2-b]thiophene core can be oxidized to form the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). researchgate.netysu.am This transformation significantly alters the electronic properties of the molecule, generally making it more electron-accepting. Oxidation can be achieved using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) or the HOF·CH3CN complex. researchgate.netysu.am The oxidation of one of the sulfur atoms breaks the π-conjugation to some extent, leading to changes in the material's absorption spectra. ysu.am

The reduction of the thiophene ring is also possible, typically through methods like ionic hydrogenation. researchgate.net Complete or partial reduction of the aromatic system leads to saturated or partially saturated heterocyclic structures, which can have entirely different chemical and physical properties.

Introduction of Carboxyl and Ester Moieties

Carboxyl and ester functionalities can be introduced onto the this compound scaffold through several synthetic routes. A common method involves a halogen-metal exchange (e.g., using butyllithium (B86547) on a brominated derivative) to create a lithiated intermediate, which is then quenched with carbon dioxide (to form a carboxylic acid) or a chloroformate (to form an ester). This approach allows for the regioselective introduction of these functional groups.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed. For example, a brominated this compound could undergo a carbonylative coupling reaction to introduce an ester group. Such derivatives are valuable as building blocks for pharmaceuticals and functional materials. mdpi.comnih.gov The synthesis of thieno[3,2-b]thiophene derivatives bearing carboxylate groups has been reported, often involving cyclization reactions of appropriately substituted thiophenes. mdpi.com

Interactive Data Table: Functionalization Reactions of the Thieno[3,2-b]thiophene Scaffold

Reaction TypeReagent/CatalystPosition(s)Product Type
BrominationNBSC2, C5Bromo-thienothiophene
Arylation (C-H)Pd(OAc)2 / Aryl BromideC3, C5Aryl-thienothiophene
Suzuki CouplingPd catalyst / Boronic AcidHalogenated positionAryl/Alkyl-thienothiophene
Stille CouplingPd catalyst / OrganostannaneHalogenated positionAryl/Alkyl-thienothiophene
Oxidationm-CPBA or HOF·CH3CNSulfur atomsSulfoxide / Sulfone
Carboxylation1. n-BuLi 2. CO2Halogenated positionCarboxylic acid derivative

Derivatization for Photochromic Applications

No public research data is available for the derivatization of this compound for photochromic applications.

Spectroscopic and Advanced Characterization Techniques in 2 Methylthieno 3,2 B Thiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methylthieno[3,2-b]thiophene and its derivatives. Both ¹H and ¹³C NMR provide invaluable information about the molecular framework, confirming the identity and purity of synthesized compounds.

In the ¹H NMR spectrum of a thieno[3,2-b]thiophene (B52689) derivative, the chemical shifts, splitting patterns, and coupling constants of the aromatic protons provide a detailed map of the substitution pattern on the fused ring system. For instance, in 2,5-dibromo-thieno[3,2-b]thiophene, the two equivalent protons appear as a singlet in the aromatic region. The introduction of a methyl group at the 2-position in this compound would be expected to show a characteristic singlet in the aliphatic region (around 2.5 ppm), while also influencing the chemical shifts of the remaining ring protons.

Similarly, ¹³C NMR spectroscopy is employed to identify all unique carbon atoms in the molecule, including the quaternary carbons of the fused rings, which are not observable by ¹H NMR. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, providing further confirmation of the molecular structure. For example, in derivatives of thieno[3,2-b]pyridine, a related heterocyclic system, the chemical shifts of the methyl and aromatic carbons are clearly assigned.

Table 1: Representative ¹H NMR Data for Thieno[3,2-b]thiophene Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
2,5-dibromo-thieno[3,2-b]thiopheneDMSO-d₆7.61 (s, 2H)
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylateDMSO-d₆3.75 (s, 3H, OMe), 7.43–7.48 (m, 5H, Ar-H), 7.56 (dd, 1H), 8.61 (dd, 1H), 8.74 (dd, 1H)
N-(4-Methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amineDMSO-d₆2.60 (s, 3H, CH₃), 3.79 (s, 3H, OCH₃), 6.98 (d, 2H), 7.62-7.65 (m, 3H), 8.63 (dd, 1H), 8.83 (dd, 1H), 9.65 (s, 1H, NH)

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are commonly utilized.

MALDI-TOF is particularly useful for the characterization of larger molecules and polymers derived from thieno[3,2-b]thiophene, providing information on their molecular weight distribution. For smaller, discrete molecules, high-resolution techniques like ESI-HRMS are invaluable for confirming the elemental formula by providing a highly accurate mass measurement, often to within a few parts per million. This level of precision allows for the unambiguous identification of the synthesized compounds. For example, HRMS has been used to confirm the structures of various novel thieno[3,2-b]pyridine-2-carboxylates and N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines.

Table 2: Mass Spectrometry Data for Thieno[3,2-b]thiophene Derivatives

CompoundIonization TechniqueCalculated m/zFound m/z
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiopheneMALDI-TOF309.950303.904 (M⁺)
N-(4-Methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amineHRMS323.0967 [M+H]⁺323.0975
(E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamideHRMS246.0813 [M+H]⁺246.0815

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within this compound and its derivatives. The absorption spectrum provides insights into the extent of π-conjugation in the molecule. The parent thieno[3,2-b]thiophene exhibits characteristic absorption bands in the UV region.

The position of the maximum absorption wavelength (λmax) is sensitive to the nature and position of substituents on the thieno[3,2-b]thiophene core. Electron-donating or electron-withdrawing groups, as well as an extension of the conjugated system, can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum. For instance, the introduction of benzothiazolyl groups leads to significant shifts in the absorption bands. This technique is crucial for understanding the electronic structure and for the design of materials with specific optical properties.

Fluorescence and Photoluminescence Spectroscopy

Fluorescence and photoluminescence spectroscopy are powerful techniques for studying the emissive properties of this compound derivatives. While simple thiophenes often have low fluorescence quantum yields, appropriate substitution can enhance their emissive properties.

The fluorescence spectrum provides information about the energy of the first excited singlet state and the efficiency of the radiative decay process. The position, intensity, and quantum yield of the fluorescence are highly dependent on the molecular structure and the surrounding environment. Studies on benzothiazolylthienothiophenes have shown that the nature of the substituents significantly influences the fluorescence properties, with electron-withdrawing groups causing a bathochromic shift of the fluorescence bands.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound and its derivatives. The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of specific bonds.

For a 2-methyl substituted thieno[3,2-b]thiophene, one would expect to observe C-H stretching vibrations for both the aromatic rings and the methyl group, as well as C-S stretching vibrations characteristic of the thiophene (B33073) rings. The presence of other functional groups, introduced through further derivatization, would give rise to additional characteristic peaks, such as C=O stretching for a ketone or ester, or N-H stretching for an amine. For example, the IR spectrum of a thieno[2,3-d]pyrimidin-4-one derivative clearly shows N-H and C=O stretching vibrations.

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For crystalline derivatives of this compound, single-crystal XRD can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as π-π stacking.

In the context of polymeric materials derived from thieno[3,2-b]thiophene, XRD is used to study the microstructure and crystallinity of thin films. For example, synchrotron X-ray diffraction has been used to investigate the lamellar and π-stacking structures in thin films of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene), revealing a high degree of crystallinity. Such information is crucial for understanding the charge transport properties of these materials in electronic devices.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for probing the redox properties of this compound and its derivatives. CV provides information on the oxidation and reduction potentials of a molecule, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

These parameters are critical for assessing the suitability of these materials for applications in organic electronics, such as organic field-effect transistors and solar cells. The electrochemical behavior can be tuned by modifying the chemical structure. For instance, the electropolymerization of a thieno[3,2-b]thiophene derivative has been studied using cyclic voltammetry to investigate the optical variations of the resulting polymer film upon doping.

Computational and Theoretical Investigations of 2 Methylthieno 3,2 B Thiophene

Molecular Orbital (MO) Calculations and Electronic Structure Analysis

Molecular Orbital (MO) calculations are fundamental to understanding the electronic behavior of conjugated organic materials. For thieno[3,2-b]thiophene (B52689) derivatives, the focus is often on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the gap between them (HOMO-LUMO gap) are critical determinants of the molecule's electronic and optical properties.

The HOMO level is related to the electron-donating ability of a molecule; a higher HOMO energy suggests it is more easily oxidized. Conversely, the LUMO level relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive. In the context of organic electronics, this gap is crucial as it correlates with the energy required for electronic excitation and influences the material's potential as a semiconductor.

For derivatives of the parent compound, thieno[3,2-b]thiophene, DFT calculations have been used to determine these energy levels. For instance, studies on phenyl-capped thieno[3,2-b]thiophene derivatives show that the calculated HOMO level is often lower than that of materials like pentacene, indicating a higher oxidative stability. nih.gov The introduction of substituents, such as a methyl group, can modulate these energy levels, thereby fine-tuning the electronic properties of the material. The HOMO-LUMO gap obtained from calculations can also be correlated with the optical band gap derived from UV-visible spectroscopy. nih.govacs.org

Calculated FMO Energies and Band Gaps for Thieno[3,2-b]thiophene Derivatives

CompoundHOMO (eV)LUMO (eV)Calculated Band Gap (eV)Methodology
2,5-diphenylthieno[3,2-b]thiophene-5.61-2.113.50B3LYP/6-31G
2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene-5.38-2.432.95B3LYP/6-31G

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. DFT studies on thiophene (B33073) and its fused-ring derivatives provide valuable insights into their structural and electronic properties. nih.govresearchgate.net Calculations, often using the B3LYP functional with a 6-31G* or higher basis set, can accurately predict molecular geometries, including bond lengths and angles. nih.govnih.gov

For the thieno[3,2-b]thiophene core, DFT calculations confirm a quasi-planar conformation, which is crucial for effective π-conjugation and charge transport in organic semiconductor applications. researchgate.net The optimized geometry from DFT calculations for the parent thiophene molecule shows good agreement with experimental data, validating the accuracy of the method. For example, the calculated S1-C2 bond length in thiophene is approximately 1.71 Å, which matches the experimental value. researchgate.net Similarly, bond angles are predicted with high accuracy. researchgate.net These studies establish a reliable foundation for predicting the geometry of substituted derivatives like 2-Methylthieno[3,2-b]thiophene. DFT is also the primary method for calculating the HOMO and LUMO energy levels discussed in the previous section. nih.gov

Comparison of Calculated and Experimental Geometrical Parameters for Thiophene

ParameterCalculated (PBE Functional) researchgate.netExperimental researchgate.net
S1-C2 Bond Length (Å)1.711.71
C2-C3 Bond Length (Å)1.371.37
C3-C4 Bond Length (Å)1.421.42
∠C2-S1-C5 Angle (°)92.3-
∠S1-C2-C3 Angle (°)111.3-

Spectroscopic Characteristics Prediction

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic characteristics of molecules. researchgate.net These calculations can simulate UV-visible absorption spectra, providing information on electronic transitions. The predicted absorption maximum (λmax) is closely related to the HOMO-LUMO transition. The energy of this transition, and thus the position of the absorption peak, is influenced by the extent of π-conjugation in the molecule. nih.govacs.org

For thieno[3,2-b]thiophene derivatives, theoretical calculations of UV-Vis spectra can help interpret experimental results and understand how different substituents affect the optical properties. For example, extending the conjugation length by adding more thiophene rings typically leads to a red-shift (a shift to longer wavelengths) in the absorption maximum. acs.org The optical band gap can be estimated from the onset of the absorption spectrum, and this value is often compared with the HOMO-LUMO gap obtained from ground-state DFT calculations. nih.gov In addition to UV-Vis spectra, theoretical calculations can also predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts, which are essential for structural characterization.

Predicted Spectroscopic Data for Thieno[3,2-b]thiophene Derivatives

CompoundExperimental λmax (nm)Optical Band Gap (eV)
2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene4012.80
2,5-bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene4082.65
2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene4152.50

Data sourced from Ahmed et al. (2012). acs.org

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical calculations are instrumental in elucidating reaction mechanisms. For this compound, one relevant reaction is its formation via the rearrangement of 2- or 3-(propargylthio)thiophene. researchgate.net Computational studies can model the transition states and intermediates of such cyclization reactions, helping to determine the most favorable pathway and understand the underlying electronic rearrangements.

Another area where theoretical insights are crucial is in the study of the behavior of these molecules in electronic devices. The process of "doping" in organic semiconductors, which involves the removal (p-doping) or addition (n-doping) of an electron, can be modeled computationally. researchgate.net DFT calculations on the radical cation (p-doped state) of thiophene-based oligomers show that the doping process induces significant changes in the molecular geometry. The structure tends to become more planar, and the bond lengths alternate in a pattern characteristic of a quinoidal form. This geometric change facilitates charge delocalization along the molecular backbone. The energy gap also decreases significantly upon doping, which is consistent with the increased conductivity observed in doped semiconducting polymers. researchgate.net

Conformational Analysis and Planarity Studies

The performance of thieno[3,2-b]thiophene-based materials in organic electronics is highly dependent on their solid-state packing, which is governed by their molecular conformation. The fused-ring structure of the thieno[3,2-b]thiophene core imparts significant rigidity and planarity. mdpi.comrsc.org DFT calculations confirm this, showing a quasi-planar optimized geometry for the core. researchgate.net

For this compound, the primary conformational flexibility arises from the rotation of the methyl group. However, this has a minimal effect on the planarity of the rigid fused-ring backbone. In larger systems, such as oligomers or polymers incorporating the thieno[3,2-b]thiophene unit, the dihedral angles between adjacent rings are a key parameter. Theoretical studies show that these inter-ring dihedral angles are often close to 180°, indicating that the conjugated backbone maintains a high degree of planarity. researchgate.net This planarity is essential for maximizing π-orbital overlap between units, which in turn enhances charge carrier mobility. nih.gov

Polymerization Studies Involving 2 Methylthieno 3,2 B Thiophene and Derivatives

Electropolymerization Mechanisms and Characterization of Conducting Oligomers/Polymers

Electropolymerization is a direct method to synthesize conducting polymers on an electrode surface. The process for heterocyclic compounds like thiophenes generally proceeds through an oxidative coupling mechanism. While specific studies on 2-methylthieno[3,2-b]thiophene are not extensively detailed, the mechanism can be inferred from related thieno[3,2-b]thiophene (B52689) and methyl-substituted thiophene (B33073) derivatives. researchgate.netdtic.mil The process is initiated by the anodic oxidation of the monomer to form a radical cation. dtic.mil Two of these radical cations can then couple (radical-radical coupling) or a radical cation can react with a neutral monomer (radical-monomer coupling) to form a dimeric species. mdpi.com Subsequent oxidation and coupling steps lead to the growth of the polymer chain on the electrode surface. The electron-donating nature of the methyl group in this compound is expected to lower the oxidation potential required for polymerization compared to the unsubstituted thiophene. dtic.mil

The resulting polymer films, such as poly(2-methyl-thieno[3,2-b]benzothiophene), can be characterized by various techniques. researchgate.net Cyclic voltammetry is used to study the electrochemical properties of the polymer, revealing its redox behavior (doping and de-doping processes). Spectroelectrochemical measurements, which combine electrochemical stimulation with spectroscopy (e.g., UV-Vis), allow for the investigation of optical changes in the polymer film as it is switched between its neutral and oxidized (doped) states. nih.gov For instance, the electropolymerization of 4-thieno[3,2-b]thiophen-3-ylbenzonitrile results in a polymer film, p(4-CNPhTT), whose optical properties are significantly altered upon doping, a characteristic feature of conducting polymers. nih.gov Infrared (IR) spectroscopy is another vital tool used to confirm the structure of the electrosynthesized polymer by identifying characteristic vibrational modes of the monomer units and the linkages formed during polymerization. researchgate.net

PropertyTechniqueInformation Obtained
Electrochemical Behavior Cyclic Voltammetry (CV)Oxidation and reduction potentials, electrochemical stability, doping/de-doping processes.
Optical Properties Spectroelectrochemistry (UV-Vis)Changes in absorption spectra upon doping, determination of band gap.
Structural Confirmation Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and polymer structure.
Molecular Weight Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)Characterization of oligomer structures.

This table provides an overview of common techniques used to characterize electrochemically synthesized polymers and the type of information they provide.

Chemical Polymerization Techniques

Chemical polymerization offers a route to produce larger quantities of soluble or processable polymers based on the thieno[3,2-b]thiophene core, which can then be used to fabricate devices.

Key techniques include:

Stille Coupling: This is a versatile cross-coupling reaction that involves an organotin compound and an organohalide, catalyzed by a palladium complex. It has been widely used to synthesize donor-acceptor (D-A) type copolymers. For example, 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (B52699) can be reacted with various bromo-derivatives in the presence of a palladium catalyst to form conjugated polymers. mdpi.comnih.gov This method allows for precise control over the polymer structure.

Direct (Hetero)arylation Polymerization (DHAP): This is a more atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of monomers with organometallic groups (like organotins or organoborons). It creates C-H/C-X (where X is a halogen) couplings directly. Facile synthesis of copolymers like PTTBTPh0.35 and PTTBTTh0.30 for electrochromic applications has been achieved using this method. rsc.org

Oxidative Coupling Polymerization: This method uses a chemical oxidant, most commonly iron(III) chloride (FeCl3), to induce polymerization. The mechanism is similar to electropolymerization, involving the oxidative formation of radical cations that subsequently couple. This technique has been successfully applied to synthesize various polythiophene derivatives containing different side groups. nih.gov

Polymerization MethodMonomer PrecursorsCatalyst/ReagentKey Advantage
Stille Coupling Organotin derivative + Halogenated derivativePalladium complex (e.g., Pd(PPh3)4)High control over polymer regiochemistry and structure. mdpi.comnih.gov
Direct (Hetero)arylation C-H bond containing monomer + Halogenated monomerPalladium complexMore atom-economical, avoids toxic organotin reagents. rsc.org
Oxidative Coupling Thiophene derivativeIron(III) Chloride (FeCl3)Simple, cost-effective method for producing bulk quantities. nih.gov

This table summarizes common chemical polymerization techniques used for thieno[3,2-b]thiophene-based monomers.

Formation of Conjugated Polymers and Oligomers from Thieno[3,2-b]thiophene Monomers

The rigid and planar structure of the thieno[3,2-b]thiophene unit is an excellent building block for creating highly conjugated polymers and oligomers. nih.govmdpi.com Its electron-rich nature makes it a strong electron-donating moiety. mdpi.com This property is frequently exploited in the design of donor-acceptor (D-A) copolymers, where the thieno[3,2-b]thiophene unit (the donor) is combined with an electron-accepting unit along the polymer backbone. mdpi.commdpi.com This D-A architecture effectively lowers the bandgap of the resulting material, which is crucial for applications in organic photovoltaics (OPVs) and electrochromism. mdpi.comrsc.org

For instance, copolymers combining a 3-(2-octyldodecyl)thieno[3,2-b]thiophene π-bridge with a fluorinated benzothiadiazole acceptor unit have been synthesized via Stille polymerization for use in OPVs. mdpi.com The incorporation of the thieno[3,2-b]thiophene unit enhances molecular crystallinity and hole mobility, leading to improved device performance. mdpi.com Similarly, copolymers prepared by direct (hetero)arylation polymerization have shown promise for solution-processable neutral black electrochromism. rsc.org

The synthesis of small, well-defined oligomers is also of significant interest. These oligomers serve as model compounds for understanding the properties of the longer polymer chains and have applications in their own right, such as in organic field-effect transistors (OFETs). Stille and Suzuki coupling reactions are commonly employed to synthesize a series of small molecules based on thieno[3,2-b]thiophene, end-capped with various aromatic units. researchgate.net

Polymer Chain Length and Morphology Investigations

The polymer chain length (or molecular weight) and solid-state morphology are critical parameters that profoundly influence the performance of conducting polymers. Longer polymer chains can lead to more extensive π-conjugation and better charge transport, but can also decrease solubility. The morphology, which includes aspects like crystallinity, chain packing, and domain formation in blends, dictates how efficiently charge carriers can move through the material. mdpi.com

Investigations into thieno[3,2-b]thiophene-based polymers have shown that the choice of comonomer and the inclusion of specific side chains can significantly alter the final morphology. For example, in a study of D-A copolymers, the use of a thienothiophene donor unit (in PTT-ODTTBT) instead of a single thiophene donor (in PT-ODTTBT) led to higher crystallinity, a preferential face-on orientation, and a more favorable bicontinuous interpenetrating network in blends with fullerene acceptors. mdpi.com This improved morphology was directly linked to higher charge carrier mobility and superior photovoltaic device performance. mdpi.com

While direct experimental determination of polymer chain length can be challenging for insoluble polymers, theoretical models and simulations are being used to gain insights. For the related polymer poly(3,4-ethylenedioxythiophene) (PEDOT), molecular dynamics simulations have shown that polymer chains are relatively short, with average lengths of 6-11 monomer units, and that the chain length is influenced by the polymerization temperature. diva-portal.org Such findings suggest that the polymerization conditions play a crucial role in determining the final chain length of poly(this compound) as well. The morphology of the polymer can be examined using techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to probe molecular packing and orientation, and Scanning Electron Microscopy (SEM) to observe the surface structure of the polymer films. nih.govmdpi.com

Polymer SystemKey FindingImpact on Performance
PTT-ODTTBT vs. PT-ODTTBTPTT-ODTTBT (with thienothiophene donor) showed higher crystallinity and preferential face-on orientation. mdpi.comImproved charge carrier mobility and higher power conversion efficiency in OPVs. mdpi.com
4-CNPhTTElectropolymerized films showed a consistent crystal morphology of micrometer size. nih.govStrong π-π stacking interactions are suggested by the morphology. nih.gov
PEDOT (simulation)Average chain length found to be short (6-11 units) and temperature-dependent. diva-portal.orgProvides insight into factors controlling chain length during oxidative polymerization. diva-portal.org

This table presents selected research findings on the morphology and chain length of thieno[3,2-b]thiophene-based and related polymers.

Applications in Advanced Materials Science Research

Organic Electronics and Semiconductor Research

The thieno[3,2-b]thiophene (B52689) moiety is a versatile and highly sought-after component in the design of π-conjugated small molecules and polymers for organic electronics. researchgate.net Its fused-ring structure leads to extended π-conjugation, which is crucial for efficient charge transport. This characteristic makes TT-based materials, including 2-Methylthieno[3,2-b]thiophene, prime candidates for active components in a variety of organic electronic devices. nih.gov These materials are integral to the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). beilstein-journals.orgnbinno.com The ability to chemically modify the TT core allows for precise tuning of the electronic band structure, enabling better charge injection and transport in transistors and improved light absorption in solar cells. nbinno.com

Thieno[3,2-b]thiophene derivatives have been successfully incorporated into organic semiconductors that exhibit excellent performance in OFETs. The inherent planarity and rigidity of the TT core promote strong intermolecular π-π stacking in the solid state, which creates efficient pathways for charge carrier hopping. This leads to high charge carrier mobility, a key performance metric for transistors.

For instance, copolymers incorporating the thieno[3,2-b]thiophene unit have demonstrated significant potential. In one study, a series of all-donor conjugated polymers based on indacenodithieno[3,2-b]thiophene (IDTT) was synthesized, where IDTT was copolymerized with monomers including thieno[3,2-b]thiophene (TT). The resulting polymer, IDTT-TT, exhibited superior unipolar p-type charge transport behavior. rsc.org OFETs fabricated with this polymer achieved a peak saturation mobility of 1.1 cm² V⁻¹ s⁻¹, which is among the highest reported for all-donor type conjugated polymers. rsc.org

Derivatives of benzothieno[2,3-b]thiophene, a related fused-ring system, have also shown promise, with OFETs exhibiting mobilities as high as 0.46 cm² V⁻¹ s⁻¹ and high on/off current ratios exceeding 10⁷. rsc.orgresearchgate.net Similarly, single-crystal OFETs based on a 2,6-disubstituted dithieno[3,2-b:2′,3′-d]thiophene derivative demonstrated mobilities reaching up to 1.26 cm² V⁻¹ s⁻¹. nih.gov These findings underscore the effectiveness of the fused thiophene (B33073) backbone, characteristic of this compound, in designing high-performance semiconductors for transistor applications.

Table 1: Performance of OFETs Incorporating Thieno[3,2-b]thiophene Derivatives

Semiconductor Material Device Type Charge Carrier Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio
IDTT-TT Polymer rsc.org Thin-Film Transistor 1.1 -
Benzothieno[2,3-b]thiophene Derivative rsc.org Thin-Film Transistor 0.46 > 10⁷

The electron-rich nature and high fluorescence quantum yields of certain thieno[3,2-b]thiophene derivatives make them highly suitable for use in OLEDs. beilstein-journals.org They can be incorporated into the emissive layer of an OLED to generate light efficiently. In a notable example, a donor-π-acceptor (D-π-A) type molecule was synthesized using a thieno[3,2-b]thiophene core as the π-conjugated linker between a triphenylamine (B166846) donor and a dimesitylboron acceptor. beilstein-journals.org

This compound, when used as an emitter in a solution-processed OLED, demonstrated excellent performance. The device exhibited a low turn-on voltage of 2.9 V and achieved a maximum external quantum efficiency of 4.61%, a maximum power efficiency of 6.70 lm/W, and a maximum current efficiency of 10.6 cd/A. beilstein-journals.org The green emission of the OLED, with CIE coordinates of (0.16, 0.51), highlights the potential of engineering TT-based molecules to achieve specific colors for display technologies. beilstein-journals.org The promising results indicate that the combination of thienothiophene with suitable donor and acceptor units is a viable strategy for creating highly fluorescent materials for the next generation of displays. beilstein-journals.org

Table 2: Performance of an OLED Featuring a Thieno[3,2-b]thiophene Derivative

Device Parameter Value
Emitter Material beilstein-journals.org DMB-TT-TPA
Turn-on Voltage beilstein-journals.org 2.9 V
Maximum Power Efficiency beilstein-journals.org 6.70 lm/W
Maximum Current Efficiency beilstein-journals.org 10.6 cd/A
Maximum External Quantum Efficiency beilstein-journals.org 4.61%

In the field of solar energy, thieno[3,2-b]thiophene and its derivatives are key components for creating materials that can efficiently convert sunlight into electricity. The stable, electron-rich TT unit is often used as a building block in both electron donor and hole transport materials for OPVs and perovskite solar cells. mdpi.comfrontiersin.orgnankai.edu.cn

The thieno[3,2-b]thiophene core is frequently used to construct the backbone of electron donor materials in bulk-heterojunction (BHJ) organic solar cells. nankai.edu.cn Its electronic properties allow for the creation of low band-gap materials that can absorb a broad range of the solar spectrum.

Researchers have designed and synthesized small molecules with an acceptor-donor-acceptor (A-D-A) structure, where thieno[3,2-b]thiophene serves as the central donor unit. nankai.edu.cn In one study, two such molecules, DRCN3TT and DRCN5TT, were created. When blended with a fullerene acceptor (PC₇₁BM), the solar cell based on DRCN5TT achieved a power conversion efficiency (PCE) of 7.03%. nankai.edu.cn In another approach, a porphyrin-based small molecule donor (PorTT-T) incorporating a TT unit was synthesized. Solar cells using this material as the donor achieved a PCE of 5.32% with a high open-circuit voltage of 0.886 V. nih.gov

Copolymers incorporating TT derivatives have also shown significant promise. A polymer named PTT-ODTTBT, which contains a 3-(2-octyldodecyl)thieno[3,2-b]thiophene unit, was used as an electron donor in a fullerene-based OPV device, resulting in a PCE of 7.05%. mdpi.com This high performance was attributed to the excellent crystallinity and charge mobility imparted by the TT moiety. mdpi.com

Table 3: Performance of OPV Devices with Thieno[3,2-b]thiophene-based Electron Donors

Donor Material Acceptor Material Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Short-Circuit Current (Jsc)
DRCN5TT nankai.edu.cn PC₇₁BM 7.03% - -
PorTT-T nih.gov - 5.32% 0.886 V 12.03 mA/cm²

In addition to being excellent electron donors, thieno[3,2-b]thiophene derivatives are also effective as hole transport materials (HTMs) in perovskite solar cells (PSCs). An efficient HTM must have appropriate energy levels to facilitate the extraction of holes from the perovskite absorber layer and high mobility to transport them to the electrode.

Several novel HTMs have been developed by combining the thieno[3,2-b]thiophene core with triphenylamine (TPA) units. frontiersin.orgresearchgate.net In one such study, three new π-extended conjugated materials (M1-M3) were synthesized and tested in a p-i-n architecture PSC. The devices displayed promising performance, with one achieving a power conversion efficiency of 5.20%, a high open-circuit voltage of 1,050 mV, and a short-circuit current of 16.9 mA/cm². frontiersin.orgresearchgate.net This work demonstrates that structures based on thieno[3,2-b]thiophene are promising candidates for developing high-performance, solution-processable HTMs for next-generation solar cells. frontiersin.orgresearchgate.net

A major advantage of organic electronics is the potential to create devices that are flexible, lightweight, and can be manufactured at low cost. Materials based on this compound and its parent structure are well-suited for these applications due to their compatibility with solution-based processing techniques like spin-coating and printing. beilstein-journals.orgmdpi.com

The development of solution-processable materials is crucial for fabricating devices on flexible plastic substrates. The OLED emitter based on a TT derivative, for example, was fabricated via a solution process, making it suitable for flexible displays. beilstein-journals.org Furthermore, copolymers based on TT derivatives have been designed to enhance mechanical flexibility. A copolymer of 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) and another thiophene derivative was shown to have improved mechanical bending stability, which is essential for the reliability and longevity of flexible electronic devices. mdpi.com The inherent advantages of organic materials, combined with the high performance of TT-based semiconductors, paves the way for their integration into wearable electronics, flexible sensors, and portable energy-harvesting devices.

Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSCs)

Sensors and Actuators

The thieno[3,2-b]thiophene framework is a key component in the development of advanced sensors and actuators. Its derivatives have been successfully incorporated into organic field-effect transistors (OFETs), which can function as highly sensitive chemical and biological sensors. The semiconducting properties of thieno[3,2-b]thiophene-based polymers allow for the detection of analytes through changes in the transistor's electrical characteristics. ossila.com

In the realm of actuators, thieno[3,2-b]thiophene derivatives are utilized in electrochromic devices. These devices change color in response to an electrical potential, a property that can be harnessed for applications such as smart windows and displays. The rigid and planar structure of the thieno[3,2-b]thiophene unit facilitates π-stacking and charge transport, which are crucial for efficient electrochromic switching. For instance, copolymers incorporating 3,6-dimethoxythieno[3,2-b]thiophene have been shown to exhibit favorable electrochromic and capacitive energy storage properties. mdpi.com The introduction of a methyl group can influence the polymer's morphology and electronic levels, thereby affecting the switching speed, color contrast, and stability of the electrochromic device.

Research on Porous Hydrogen-Storage Hosts

The development of safe and efficient hydrogen storage materials is a critical challenge in the transition to a hydrogen-based economy. Porous organic polymers (POPs) are a promising class of materials for this application due to their high surface area, low density, and tunable porosity. While direct research on this compound for hydrogen storage is limited, the parent thieno[3,2-b]thiophene unit has been explored as a building block for conjugated microporous polymers (CMPs).

These CMPs, constructed from thieno[3,2-b]thiophene units, can exhibit significant porosity and have been investigated for gas storage applications. Although much of the focus has been on lithium-ion storage, the underlying principle of creating a high-surface-area, porous framework is directly applicable to hydrogen storage. mdpi.com Alkyl-substituted thiophenes, a related class of compounds, have been identified as potential liquid organic hydrogen carriers (LOHCs), where hydrogen is stored via chemical bonds. researchgate.net The methyl group in this compound could potentially influence the hydrogenation and dehydrogenation kinetics in such applications.

Development of Photochromic Materials

Photochromic materials, which undergo a reversible change in color upon exposure to light, are of interest for applications in optical data storage, molecular switches, and smart materials. The thieno[3,2-b]thiophene moiety has been incorporated into photochromic molecules, often as part of a larger conjugated system. For example, photochromic thiophene oligomers based on bisthienylethenes can be designed to include the thieno[3,2-b]thiophene unit.

The photochromic behavior of these materials is based on the light-induced reversible cyclization/ring-opening reaction of the diarylethene core. The electronic properties of the thieno[3,2-b]thiophene unit can influence the absorption spectra of the two states (open and closed forms) and the quantum yield of the photochromic reaction. Furthermore, dithieno[3,2-b:2′,3′-d]thiophene, a related fused thiophene derivative, has been used to create UV-sensitive phototransistors, demonstrating the photo-responsive nature of these building blocks. rsc.org The presence of a methyl group on the thieno[3,2-b]thiophene ring can modulate the electronic properties and steric interactions, offering a route to fine-tune the photochromic performance.

Role as Versatile Building Blocks for Complex Organic Molecules

The thieno[3,2-b]thiophene scaffold, including its 2-methyl derivative, serves as a highly versatile building block for the synthesis of a wide array of complex organic molecules and polymers. ossila.comacs.org Its rigid, planar structure and electron-rich nature make it an ideal component for creating materials with tailored electronic and optoelectronic properties. nih.govrsc.org

Thieno[3,2-b]thiophene and its derivatives are extensively used in the synthesis of:

Conjugated Polymers: These polymers are key materials in organic electronics, finding applications in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The thieno[3,2-b]thiophene unit helps to create a more rigid and planar polymer backbone, which promotes intermolecular π-π stacking and enhances charge carrier mobility. ossila.comresearchgate.net

Small Molecules for Organic Electronics: In addition to polymers, discrete small molecules based on the thieno[3,2-b]thiophene core have been synthesized for use in organic electronics. These molecules can be solution-processed and often exhibit high charge carrier mobilities. researchgate.netmdpi.com

Functional Dyes and Pigments: The extended π-conjugation of thieno[3,2-b]thiophene-containing molecules can lead to strong absorption in the visible and near-infrared regions, making them suitable for use as dyes and pigments.

Pharmaceutical and Agrochemical Intermediates: The thieno[3,2-b]thiophene core is also found in molecules with biological activity. For example, thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been investigated as GPR35 agonists. nih.gov

The synthesis of 3-alkylthieno[3,2-b]thiophenes has been a subject of research, with methods being developed to improve the efficiency of their production. nih.govrsc.org This highlights the importance of these alkylated derivatives as building blocks for advanced materials.

Structure Property Relationships and Molecular Engineering in 2 Methylthieno 3,2 B Thiophene Systems

Influence of Substituent Position and Nature on Electronic Properties

The electronic properties of the thieno[3,2-b]thiophene (B52689) core are highly sensitive to the position and chemical nature of its substituents. The introduction of a methyl group at the 2-position of the thieno[3,2-b]thiophene scaffold serves as a foundational modification, influencing the electronic landscape of the molecule. Further functionalization allows for a more fine-tuned control over the material's properties.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a pivotal role in modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Attaching EWGs, such as a 4-cyanophenyl group, to the thieno[3,2-b]thiophene core can significantly stabilize the HOMO and LUMO levels, leading to a decrease in the energy bandgap. nih.gov This is a common strategy in the design of n-type organic semiconductors. Conversely, the incorporation of EDGs, like diphenylamino groups, tends to raise the HOMO level, which is beneficial for hole-transporting materials. mdpi.com

The position of the substituent is equally important. For instance, in donor-acceptor copolymers based on thieno[3,2-b]thiophene, altering the position of electron-accepting moieties can tailor the optoelectronic properties, leading to ambipolar and multichromic characteristics with low-lying HOMO levels and narrow band gaps. metu.edu.tr Computational studies, such as those employing Density Functional Theory (DFT), have become indispensable tools for predicting how different substituents will affect the electronic structure and for establishing structure-property relationships before synthesis. acs.orgnih.govresearchgate.net

Side-chain engineering, particularly with alkyl chains, also has a notable impact. While primarily introduced to enhance solubility, the length and branching of alkyl chains can influence the solid-state packing and, consequently, the electronic properties of the material in thin films. rsc.org For example, longer alkyl chains can promote more ordered packing, which in turn can enhance charge carrier mobility. rsc.org

Table 1: Influence of Substituent Nature on the Electronic Properties of Thieno[3,2-b]thiophene Derivatives
Substituent TypeEffect on HOMO LevelEffect on LUMO LevelEffect on Bandgap (Eg)Typical Application
Electron-Donating Group (e.g., Alkoxy, Amino)Increases (less negative)Slightly IncreasesGenerally Decreasesp-type (hole transport) materials
Electron-Withdrawing Group (e.g., Cyano, Nitro)Decreases (more negative)DecreasesDecreasesn-type (electron transport) materials
Extending π-Conjugation (e.g., Phenyl, Thienyl)IncreasesDecreasesSignificantly DecreasesLow bandgap materials for photovoltaics
Alkyl ChainsMinor direct effectMinor direct effectMinor direct effectSolubility enhancement, morphology control

Impact of Planarity and π-Conjugation on Charge Transport

Efficient charge transport in organic semiconductors is fundamentally dependent on the degree of π-orbital overlap between adjacent molecules, which is heavily influenced by the planarity of the molecular backbone and the extent of π-conjugation. The fused, bicyclic structure of thieno[3,2-b]thiophene provides a rigid and planar core, which is advantageous for charge transport. ossila.com

Maintaining a high degree of planarity along the conjugated backbone is crucial. Lowering the dihedral angle between adjacent aromatic units facilitates the delocalization of frontier molecular orbitals, which can be beneficial for increasing charge carrier mobility. nih.govmdpi.com The introduction of certain spacers, such as furan, between thieno[3,2-b]pyrrole and diketopyrrolopyrrole units in a copolymer has been shown to improve planarity and subsequently enhance hole mobility. mdpi.com

Extending the π-conjugation of the thieno[3,2-b]thiophene system, for example by fusing it with other aromatic rings to create thienoacenes, is a powerful strategy to enhance charge transport properties. researchgate.net This extension of the conjugated system leads to a smaller HOMO-LUMO gap and can promote stronger intermolecular π-π stacking, which is essential for efficient charge hopping between molecules. ossila.com Theoretical calculations have shown that as the number of fused thiophene (B33073) rings increases in coronene (B32277) derivatives, the charge carrier mobility can be significantly affected. scielo.br

The unique quinoid-resonance effect observed in some thieno[3,4-b]thiophene-based materials, an isomer of thieno[3,2-b]thiophene, demonstrates how subtle structural changes can dramatically alter electronic structure and improve charge transport by promoting a more delocalized electronic state. acs.org While not directly a property of the 2-methylthieno[3,2-b]thiophene core itself, this highlights the broader principle that stabilizing quinoidal resonance structures within the molecular design can be a fruitful avenue for enhancing charge transport.

Self-Assembly and Solid-State Packing Properties

The performance of an organic electronic device is not solely determined by the properties of individual molecules but also by their collective organization in the solid state. The self-assembly of this compound-based molecules into well-ordered structures is therefore of paramount importance. The rigid and planar nature of the thieno[3,2-b]thiophene core promotes strong intermolecular π-π interactions, driving the molecules to self-assemble into ordered domains. ossila.com

Intermolecular interactions, such as sulfur-sulfur (S⋯S) and C-H⋯π contacts, play a crucial role in dictating the final solid-state structure. nih.gov The presence of sulfur atoms in the thieno[3,2-b]thiophene core can lead to beneficial S⋯S interactions that help to stabilize the crystal packing and enhance electronic coupling between adjacent molecules. acs.org The introduction of substituents can influence these packing arrangements. For example, long alkyl chains, while improving solubility, can also induce a more ordered lamellar packing, thereby enhancing photoconductivity. researchgate.netrsc.org

The ability of thieno[3,2-b]thiophene derivatives to form discotic liquid crystal phases is another manifestation of their self-assembly properties. researchgate.net In these phases, the molecules self-organize into columnar structures, which can provide continuous pathways for charge transport.

Design Strategies for Tailored Optoelectronic Performance

Building upon the fundamental structure-property relationships, several design strategies can be employed to engineer this compound-based materials with specific optoelectronic properties for applications in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

A primary strategy involves the creation of donor-acceptor (D-A) architectures. By covalently linking the electron-rich thieno[3,2-b]thiophene core with an electron-accepting moiety, it is possible to induce intramolecular charge transfer (ICT). This approach is highly effective for narrowing the optical bandgap and tuning the absorption spectrum of the material, which is particularly important for OPV applications. researchgate.net

Another key strategy is the systematic extension of the π-conjugated system. This can be achieved by synthesizing oligomers or polymers containing the this compound unit, or by fusing it with other aromatic systems to create larger, more planar molecules. researchgate.net This not only reduces the bandgap but also tends to increase charge carrier mobility due to enhanced intermolecular interactions.

Fine-tuning the electronic properties through the judicious choice of substituents is also a critical design element. As discussed in section 8.1, the attachment of specific electron-donating or electron-withdrawing groups allows for precise control over the HOMO and LUMO energy levels, enabling the alignment of these levels with the work functions of electrodes or the energy levels of other materials in a device. researchgate.net

Finally, side-chain engineering is a powerful tool for controlling the solubility, processability, and solid-state morphology of the final material. The length, branching, and placement of alkyl chains can be optimized to balance the need for good solution processability with the requirement for favorable intermolecular packing in the solid state to maximize device performance.

Table 2: Design Strategies for Tailored Optoelectronic Performance
Design StrategyObjectiveMolecular ModificationImpact on PropertiesTarget Application
Donor-Acceptor (D-A) ArchitectureBandgap EngineeringLinking thienothiophene (donor) with an acceptor moietyInduces ICT, red-shifts absorption, lowers bandgapOrganic Photovoltaics (OPVs)
π-Conjugation ExtensionEnhance Charge TransportPolymerization or fusion with other aromatic ringsLowers bandgap, increases mobility, enhances π-π stackingOrganic Field-Effect Transistors (OFETs)
Substituent TuningEnergy Level AlignmentAttachment of specific EDGs or EWGsPrecise control of HOMO/LUMO levelsOFETs, OPVs, OLEDs
Side-Chain EngineeringMorphology Control & SolubilityVarying length and branching of alkyl chainsImproves processability, influences solid-state packingSolution-processed devices

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The advancement of applications for 2-Methylthieno[3,2-b]thiophene and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. While traditional synthetic routes have been established, current research is focused on creating more sustainable, efficient, and scalable pathways to access a wider range of functionalized thieno[3,2-b]thiophene (B52689) structures.

One promising direction is the development of cascade or domino reactions that allow for the construction of the thieno[3,2-b]thiophene core in a single, uninterrupted sequence from simple starting materials. For instance, a recently developed protocol enables the synthesis of multisubstituted thieno[3,2-b]thiophenes through a cascade cyclization of alkynyl diols. nih.gov This method offers a step-efficient route to complex derivatives, minimizing waste and purification steps.

Another area of active investigation is the use of novel starting materials to build the fused-ring system. Researchers have demonstrated an efficient strategy for constructing thieno[3,2-b]thiophene molecules from 3-nitrothiophenes containing carbonyl fragments. mdpi.com This approach involves a nucleophilic aromatic substitution of the nitro group with thiolates, followed by a Dieckman condensation to form the bicyclic structure. mdpi.com Such methods provide alternative disconnection approaches that can lead to substitution patterns not easily accessible through classical routes.

Advanced Derivatization for Enhanced Performance

Strategic derivatization of the this compound core is a critical area of research aimed at fine-tuning its electronic and physical properties for specific high-performance applications. By attaching different functional groups to the thiophene (B33073) rings, scientists can modulate the molecule's frontier molecular orbital energy levels, solubility, and solid-state packing, which in turn dictates its performance in electronic devices.

A significant focus of this research is on the development of novel organic semiconductors for thin-film transistors (TFTs). For example, introducing anthracene (B1667546) groups at the 2,6-positions of a dithieno[3,2-b:2′,3′-d]thiophene core has led to a material with a high charge carrier mobility of up to 1.26 cm² V⁻¹ s⁻¹ in single-crystal organic field-effect transistors (OFETs). nih.gov Similarly, end-functionalizing benzothieno[3,2-b]thiophene (BTT) derivatives with biphenyl (B1667301) moieties has resulted in OTFTs with a maximum mobility of 0.34 cm² V⁻¹ s⁻¹ and a high on/off ratio of (3.3 ± 1.6) × 10⁸. rsc.org

Alkyl chain engineering has also emerged as a powerful tool for enhancing device performance. A study on novel thieno[2,3-b]thiophene-based small molecules demonstrated that the incorporation of linear alkyl side chains, such as in 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene, can lead to a hole mobility of 0.42 cm² V⁻¹ s⁻¹ and a current on/off ratio exceeding 10⁸ under ambient conditions. rsc.org This highlights the importance of side-chain selection in promoting efficient molecular packing and crystallinity, which are crucial for charge transport. rsc.org

The table below summarizes the performance of various thieno[3,2-b]thiophene derivatives in organic thin-film transistors, showcasing the impact of different derivatization strategies.

Derivative CoreFunctionalizationHole Mobility (μ) (cm² V⁻¹ s⁻¹)On/Off Ratio (Ion/Ioff)
dithieno[3,2-b:2′,3′-d]thiophene2,6-di(anthracen-2-yl)1.2610⁶ - 10⁸
benzothieno[3,2-b]thiophene (BTT)biphenyl end-functionalization0.34(3.3 ± 1.6) × 10⁸
thieno[2,3-b]thiophene2,5-bis((5-octylthiophen-2-yl)ethynyl)0.42> 10⁸
benzothieno[3,2-b]thiophene (BTT)benzothieno[3,2-b]thiophenyl end-functionalization0.12(2.4 ± 0.9) × 10⁷

Future work in this area will likely focus on developing multifunctional derivatives that combine high charge mobility with other desirable properties, such as photosensitivity for applications in phototransistors, or specific redox activity for use in sensors and energy storage devices.

Integration into Hybrid Material Systems

The integration of this compound-based molecules and polymers into hybrid material systems is a rapidly emerging research area. By combining these organic semiconductors with other materials, such as inorganic nanoparticles, carbon nanomaterials, or other polymers, researchers aim to create multifunctional composites with synergistic properties that surpass those of the individual components.

One notable example is the development of hybrid anode materials for lithium-ion batteries (LIBs). Donor-acceptor (D-A) type polymers containing a thieno[3,2-b]thiophene unit have been composited with activated carbon (AC). mdpi.com These composites leverage the high conductivity and redox activity of the conjugated polymer with the high surface area and stability of the activated carbon, leading to improved specific capacity, cycling stability, and rate performance as anode materials for LIBs. mdpi.com

Another innovative approach is the creation of hybrid films for micro-supercapacitors. By using an electron-rich thieno[3,2-b]thiophene unit to bridge pyrrole (B145914) monomers, a four-armed bipyrrole monomer was synthesized. ecust.edu.cn Through interfacial oxidative polymerization, a uniform polypyrrole film with a large area was produced. ecust.edu.cn These films, supported on a gold layer, can be fabricated into interdigitated micro-supercapacitors, demonstrating the potential of thieno[3,2-b]thiophene in creating two-dimensional hybrid materials for energy storage. ecust.edu.cn

Future research in this domain will likely explore a wider range of hybrid architectures. This could include the integration of thieno[3,2-b]thiophene derivatives with quantum dots for advanced optoelectronic applications, the development of composites with metal-organic frameworks (MOFs) for sensing and catalysis, and the creation of bio-hybrid systems for biomedical applications. The key challenge and opportunity lie in understanding and controlling the interface between the organic and inorganic components to achieve optimal performance and stability in these hybrid systems.

Applications in New Energy Conversion and Storage Technologies

The favorable electronic properties of this compound and its derivatives make them highly promising candidates for a new generation of energy conversion and storage technologies. Research is actively exploring their use in devices such as dye-sensitized solar cells (DSSCs), supercapacitors, and organic thermoelectrics, aiming to enhance efficiency, stability, and cost-effectiveness.

In the field of solar energy conversion, thieno[3,2-b]thiophene-based molecules are being designed as organic sensitizers for DSSCs. For instance, a novel organic dye, YB6, which features an extended conjugated π-bridge derived from indacenodithieno[3,2-b]thiophene, has been synthesized for p-type DSSCs. diva-portal.org This dye demonstrated a 33% higher power conversion efficiency compared to a reference dye, an improvement attributed to suppressed charge recombination. diva-portal.org Another study incorporated various thiophene derivatives as π-spacers in thieno[3,2-b] nih.govbenzothiophene-based sensitizers, achieving a power conversion efficiency of 9.69% in a DSSC utilizing a cobalt-based redox couple. rsc.org

For energy storage applications, thieno[3,2-b]thiophene derivatives are being investigated for their potential in supercapacitors, particularly in electrochromic supercapacitors that combine energy storage with a visual indication of the charge state. Bifunctional electrodes made from a copolymer of 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) and 2,3-dihydrothieno[3,4-b] nih.govnih.govdioxin-3-ylmethanol have been prepared via one-step electrochemical copolymerization. nih.gov These electrodes exhibited a high specific capacitance of 190 F/g at 5 mV/s and a distinct color change, demonstrating their suitability for "smart" energy storage devices. nih.gov Furthermore, indacenodithieno[3,2-b]thiophene-based donor-acceptor copolymers have shown promise for hybrid electrochromic and energy storage applications, with one polymer achieving a high specific capacitance of 260 F g⁻¹. nih.gov

The potential of thieno[3,2-b]thiophene derivatives also extends to organic thermoelectrics, which convert waste heat into useful electrical energy. Copolymers based on thieno[3,4-b]thiophene (B1596311) have been synthesized and, when doped, exhibited a promising power factor of over 35 μW m⁻¹ K⁻². rsc.org This indicates that with further optimization, thieno[3,2-b]thiophene-based materials could play a role in the development of flexible and lightweight thermoelectric generators.

The table below highlights the performance of various thieno[3,2-b]thiophene-based materials in different energy conversion and storage applications.

ApplicationThieno[3,2-b]thiophene-based MaterialKey Performance Metric
Dye-Sensitized Solar Cell (DSSC)Thieno[3,2-b] nih.govbenzothiophene-based sensitizer (B1316253) (SGT-123)Power Conversion Efficiency: 9.69%
Electrochromic SupercapacitorPoly(3,6-dimethoxythieno[3,2-b]thiophene-co-EDTM)Specific Capacitance: 190 F/g
Electrochromic Energy StorageIndacenodithieno[3,2-b]thiophene-based copolymer (PIDTT–EBzE)Specific Capacitance: 260 F g⁻¹
Organic ThermoelectricsThieno[3,4-b]thiophene-based copolymer (PTbTTVT)Power Factor: > 35 μW m⁻¹ K⁻²

Future research will continue to focus on the molecular engineering of this compound derivatives to optimize their performance in these and other emerging energy technologies, with a particular emphasis on improving long-term stability and scalability.

Deeper Computational and Theoretical Modeling for Predictive Design

The use of computational and theoretical modeling is becoming increasingly integral to the design and development of new materials based on this compound. These methods allow researchers to predict the electronic, optical, and charge transport properties of novel derivatives before their synthesis, thereby accelerating the discovery of high-performance materials and providing a deeper understanding of the structure-property relationships.

Density Functional Theory (DFT) is a powerful tool for investigating the fundamental properties of these molecules. For example, DFT calculations have been used to study the effect of fusing thiophene rings on the charge transport properties of coronene (B32277) derivatives. scielo.br Such studies can predict whether a new derivative is likely to be a p-type or n-type semiconductor and can estimate its charge carrier mobility. scielo.br By calculating properties like reorganization energy and charge transfer integrals, researchers can screen potential candidate molecules for applications in organic electronics.

Frontier molecular orbital theory is another computational approach that provides valuable insights. It has been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of thieno[3,2-b]thiophene-based polymers. mdpi.com This information is crucial for understanding their electrochemical behavior and for designing materials with appropriate energy levels for applications in organic solar cells and as electrode materials in batteries. mdpi.com

More recently, machine learning and deep learning models are being employed to predict the thermophysical properties of thiophene derivatives. One study successfully used models like Light Gradient Boosting Machine (LightGBM) to predict the high-pressure density of thiophene and its derivatives with high accuracy, using critical properties as input parameters. nih.gov This approach demonstrates the potential of data-driven methods for reliably predicting the behavior of these materials under various conditions, which is essential for process engineering and device fabrication. nih.gov

Future research in this area will likely involve the development of more sophisticated multiscale models that can bridge the gap from molecular properties to device-level performance. The integration of machine learning with quantum chemical calculations could enable high-throughput virtual screening of vast chemical spaces, leading to the rapid identification of novel this compound derivatives with tailored properties for specific applications. This predictive design approach will be crucial for accelerating the innovation cycle in organic electronics and materials science.

Q & A

Q. What are the foundational synthetic methodologies for 2-methylthieno[3,2-b]thiophene?

The synthesis of thieno[3,2-b]thiophene derivatives typically begins with functionalization of the parent heterocycle. Key methods include:

  • Pd-catalyzed direct arylation : Sequential site-selective arylation at C-3, C-5, and C-6 positions using aryl bromides, achieving up to 25% yield for tetraarylated products under phosphine-free conditions .
  • FeCl₃-mediated oxidative annulation : Planarization of tetraaryl derivatives via cyclization, though yields are moderate (e.g., 5a and 5b in 40–50% yield) .
  • Fiesselmann synthesis : Reaction of 3-chlorothiophene-2-carboxylates with methyl thioglycolate to generate hydroxythienothiophene intermediates, enabling heteroacene construction .

Q. How does the electronic structure of thieno[3,2-b]thiophene influence its reactivity?

Thieno[3,2-b]thiophene’s planar, π-conjugated structure enhances electron delocalization and sulfur–sulfur intermolecular interactions, critical for charge transport. Substituents at the 2-position (e.g., methyl or aryl groups) modulate solubility and electronic properties by altering HOMO/LUMO levels. For instance, electron-withdrawing groups (EWGs) on aryl substituents activate C–H bonds for sequential arylation .

Q. What spectroscopic techniques are essential for characterizing thieno[3,2-b]thiophene derivatives?

  • NMR : ¹H and ¹³C NMR confirm regioselectivity in arylation (e.g., distinguishing C-3 vs. C-5 substitution patterns) .
  • HR-MS : Validates molecular weights of complex derivatives (e.g., tetraarylthienothiophenes) .
  • UV-Vis and cyclic voltammetry : Assess optical bandgaps and redox behavior, crucial for semiconductor applications .

Advanced Research Questions

Q. How can site-selective functionalization of thieno[3,2-b]thiophene be achieved for tailored electronic properties?

Site selectivity is governed by steric and electronic factors:

  • Substituent effects : Bulky aryl groups at C-2 direct arylation to C-3, while EWGs favor C-5 activation. For example, 2-aryl derivatives with EWGs undergo sequential C-3 → C-5 → C-6 functionalization .
  • Catalytic systems : Pd(OAc)₂ with pivalic acid enables C–H activation at specific positions without phosphine ligands, reducing side reactions .
  • Halogenation strategies : AuCl-catalyzed cyclization of ethynyl precursors yields brominated derivatives (e.g., 3,6-dibromothieno[3,2-b]thiophene), enabling cross-coupling reactions for further functionalization .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 25% for tetraarylation vs. 40–50% for FeCl₃-mediated annulation) arise from:

  • Reaction conditions : Oxidative annulation (FeCl₃) may suffer from incomplete cyclization due to steric hindrance in tetraaryl precursors .
  • Catalyst loading : Low Pd catalyst concentrations (2 mol%) in direct arylation limit turnover, necessitating optimization for scalability .
  • Purification challenges : Column chromatography struggles with structurally similar tetraaryl isomers, requiring advanced techniques like HPLC .

Q. How do thieno[3,2-b]thiophene derivatives perform as p-type organic semiconductors?

  • Mobility metrics : Oligomers with dodecyl substituents achieve hole mobilities up to 3.11 × 10⁻² cm²V⁻¹s⁻¹ in thin-film transistors (TFTs), rivaling DNTT-based semiconductors .
  • Self-assembly : STM and 2D-WAXS reveal ordered molecular packing via S–S interactions, critical for charge transport .
  • Stability : End-capping with aryl groups (e.g., naphthyl) improves oxidative stability, enabling air-stable device operation .

Q. What computational or experimental methods validate structure-property relationships in these systems?

  • DFT calculations : Predict HOMO/LUMO levels and charge distribution, guiding substituent design for target bandgaps .
  • STM imaging : Visualizes monolayer organization on HOPG, correlating morphology with device performance .
  • GIWAXS : Quantifies crystallinity and π-stacking distances in thin films, linking molecular packing to mobility .

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